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molecular formula C18H12N2O2 B8588927 1-(Quinolin-3-yl)-1H-indole-3-carboxylic acid CAS No. 649550-80-1

1-(Quinolin-3-yl)-1H-indole-3-carboxylic acid

Cat. No. B8588927
M. Wt: 288.3 g/mol
InChI Key: MMXPRCDDEKXQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531663B2

Procedure details

0.291 g (6.93 mmol) of lithium hydroxide monohydrate and 30 cm3 of water are added at a temperature in the region of 22° C. to 0.7 g (2.31 mmol) of 3-methoxycarbonyl-1-(quinol-3-yl)-1H-indole dissolved in 30 cm3 of tetrahydrofuran. After stirring at the reflux point of the solvent for 18 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue which is taken up in 15 cm3 of water and then triturated with 7 cm3 of N hydrochloric acid. After filtering off and drying the solid residue under reduced pressure (2.7 kPa) at 40° C., 1 g of 3-carboxy-1-(quinol-3-yl)-1H-indole is obtained in the form of a pale yellow solid. Mass spectrum (EI): m/e 288 (M+·).
Name
lithium hydroxide monohydrate
Quantity
0.291 g
Type
reactant
Reaction Step One
Quantity
2.31 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[O:5][C:6]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([C:17]2[CH:18]=[N:19][C:20]3[C:25]([CH:26]=2)=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:9]=1)=[O:7]>O1CCCC1.O>[C:6]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([C:17]2[CH:18]=[N:19][C:20]3[C:25]([CH:26]=2)=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:9]=1)([OH:7])=[O:5] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
0.291 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
2.31 mmol
Type
reactant
Smiles
COC(=O)C1=CN(C2=CC=CC=C12)C=1C=NC2=CC=CC=C2C1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring at the reflux point of the solvent for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
triturated with 7 cm3 of N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
After filtering off
CUSTOM
Type
CUSTOM
Details
drying the solid residue under reduced pressure (2.7 kPa) at 40° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(=O)(O)C1=CN(C2=CC=CC=C12)C=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 150.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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